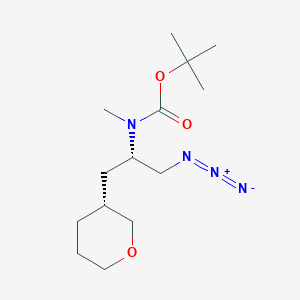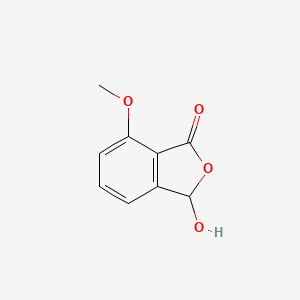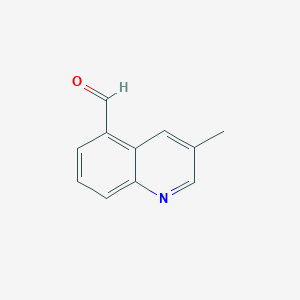
Tropine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropine-3-thiol is a chiral bicyclic compound featuring a thiol group This compound is notable for its unique structure, which includes a bicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tropine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material that contains the necessary functional groups, followed by a series of cyclization and reduction steps to form the bicyclic structure. The thiol group is then introduced through thiolation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the bicyclic structure or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Tropine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Tropine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol: Another chiral bicyclic compound with different functional groups.
1,2,4-Triazole-containing scaffolds: These compounds also feature nitrogen-containing heterocycles and have diverse applications.
Eigenschaften
Molekularformel |
C8H15NS |
|---|---|
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol |
InChI |
InChI=1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
InChI-Schlüssel |
APDHNEFQCYRUFX-DHBOJHSNSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)S |
Kanonische SMILES |
CN1C2CCC1CC(C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















